molecular formula C19H16ClNOS B2487975 (4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone CAS No. 338976-03-7

(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone

Cat. No. B2487975
CAS RN: 338976-03-7
M. Wt: 341.85
InChI Key: RDAWQDFJPLNRDA-UHFFFAOYSA-N
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Description

4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone (CPDM) is a synthetic compound that has been studied extensively in the scientific community. It is a member of the thienyl group of compounds, which are generally used as intermediates in organic synthesis. CPDM has been studied for its potential applications in a variety of fields, such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone : This compound is synthesized by oxidizing the corresponding benzo[b]thiophene derivative with an oxidative system. It undergoes Michael-type nucleophilic addition, leading to functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Antimicrobial and Antioxidant Properties

  • Bio-Potent Bicyclo Methanone Derivatives : Synthesized bicyclo methanone derivatives, including those with (5-chloro-2-thienyl)(3-(substituted phenyl) structures, demonstrate antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).

Central Nervous System Effects

  • Novel Central Nervous System Depressants : A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds with (4-chlorophenyl)methanone structures, exhibit central nervous system depressant activity, potential anticonvulsant properties, and antipsychotic effects (Butler, Wise, & Dewald, 1984).

Docking and Theoretical Studies

  • Docking and DFT Studies : Studies involving (4-chlorophenyl)methanone compounds include detailed docking and density functional theory (DFT) analyses to understand their structural properties and potential biological activities, such as antimicrobial effects (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-chlorophenyl)-[5-(dimethylamino)-4-phenylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS/c1-21(2)19-16(13-6-4-3-5-7-13)12-17(23-19)18(22)14-8-10-15(20)11-9-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWQDFJPLNRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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